5-(Trifluoromethyl)-3-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxylic acid
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Overview
Description
5-(Trifluoromethyl)-3-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxylic acid is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-3-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxylic acid typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a precursor compound containing trifluoromethyl and phenyl groups with an isoxazole ring-forming reagent. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-3-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce lower oxidation state compounds.
Scientific Research Applications
5-(Trifluoromethyl)-3-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-3-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity and ability to penetrate biological membranes, while the isoxazole ring can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)isoxazole-4-carboxylic acid
- 3-(4-(Trifluoromethyl)phenyl)isoxazole-4-carboxylic acid
- 5-(Trifluoromethyl)-3-phenylisoxazole-4-carboxylic acid
Uniqueness
5-(Trifluoromethyl)-3-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxylic acid is unique due to the presence of two trifluoromethyl groups, which can significantly influence its chemical and biological properties
Properties
Molecular Formula |
C12H5F6NO3 |
---|---|
Molecular Weight |
325.16 g/mol |
IUPAC Name |
5-(trifluoromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H5F6NO3/c13-11(14,15)6-3-1-5(2-4-6)8-7(10(20)21)9(22-19-8)12(16,17)18/h1-4H,(H,20,21) |
InChI Key |
KBXICJQZCDLPSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2C(=O)O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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